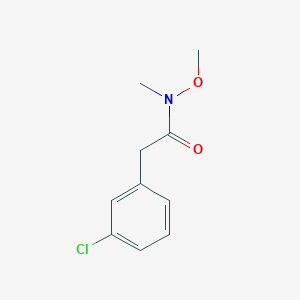
2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of a series of compounds related to 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide, which were then screened for enzyme inhibitory activities. These compounds showed activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in medicinal chemistry (Rehman et al., 2013).
Development of New Reagents : Research has been conducted to develop new reagents for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, which is derived from compounds like 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide. This has applications in organic synthesis, providing a pathway for creating a variety of complex molecules (Manjunath, Sane, & Aidhen, 2006).
Antifungal Activity : Some derivatives of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide have shown moderate antifungal activity, indicating their potential use in developing new antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Study of Complexes and Photoconversion : Investigations into complexes formed with 4-methoxy-1-methylpyridone and related compounds have been conducted. These studies have implications for understanding chemical reactions under specific conditions, such as photoconversion (Fujiwara, Tanaka, Tanaka, & Toda, 1989).
Inhibition of Lipase and α-Glucosidase : Derivatives of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide have been studied for their inhibitory effects on lipase and α-glucosidase, enzymes relevant in metabolic diseases such as diabetes (Bekircan, Ülker, & Menteşe, 2015).
Manipulation in Solvent Systems : Research on manipulating N-methylacetamide inclusion compounds with a xanthenol host, related to 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide, provides insights into molecular interactions and crystal structures, useful in material science and chemistry (Sayed, Jacobs, & Taljaard, 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRDVUYTWZOECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B7873635.png)
![1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone](/img/structure/B7873657.png)
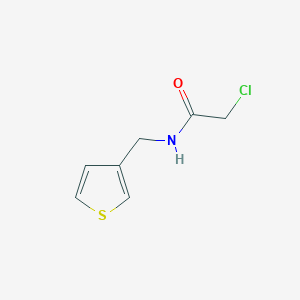
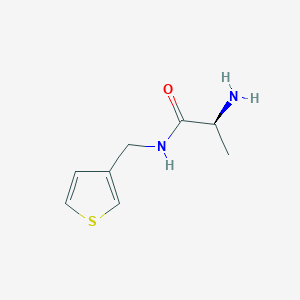
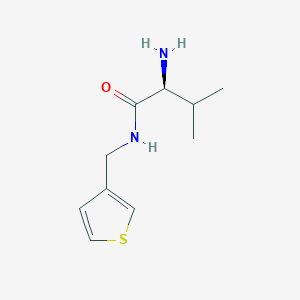
![N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide](/img/structure/B7873681.png)
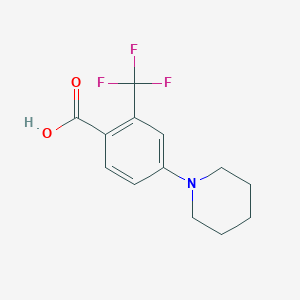
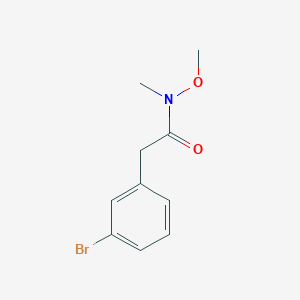


![1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7873704.png)
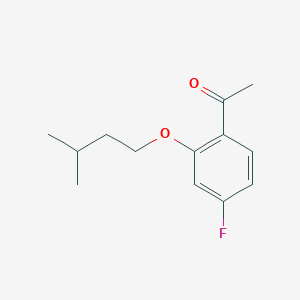
![[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7873731.png)
![[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7873737.png)